molecular formula C21H19N3O5 B11287365 Ethyl 2-(2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Ethyl 2-(2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Cat. No.: B11287365
M. Wt: 393.4 g/mol
InChI Key: POQMLIUGIFHOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a tetrahydropyrimidine ring and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . The general reaction can be represented as follows:

Carboxylic Acid+AlcoholAcid CatalystEster+Water\text{Carboxylic Acid} + \text{Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{Ester} + \text{Water} Carboxylic Acid+AlcoholAcid Catalyst​Ester+Water

In this case, the carboxylic acid is derived from benzoic acid, and the alcohol is ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as trans-esterification, where an existing ester is converted to another ester by reacting it with an alcohol in the presence of an acid catalyst . This method is advantageous as it allows for the recycling of by-products and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Benzyl alcohol and ethanol.

    Aminolysis: Corresponding amides and ethanol.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is unique due to its complex structure, which includes both a tetrahydropyrimidine ring and a benzoate ester group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler esters .

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O5/c1-3-29-20(27)15-6-4-5-7-17(15)23-18(25)16-12-22-21(28)24(19(16)26)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25)

InChI Key

POQMLIUGIFHOEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.